Molluscicidal Activity Against Biomphalaria glabrata Egg Masses: A Direct Comparison with 6-Substituted Analogues
In a direct head-to-head study, 5,6-dimethyl-dihydro-pyran-2,4-dione demonstrated significant molluscicidal activity against Biomphalaria glabrata egg masses, a key intermediate host for Schistosoma mansoni [1]. This activity was not universal to the pyrandione scaffold, as the 6-(3,4-dimethoxy-phenyl) analogue was found to be completely inactive as a molluscicide [1].
| Evidence Dimension | Molluscicidal activity against Biomphalaria glabrata egg masses |
|---|---|
| Target Compound Data | Significant activity reported |
| Comparator Or Baseline | 6-(3,4-dimethoxy-phenyl)-dihydro-pyran-2,4-dione: Inactive |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Molluscicidal bioassay against Biomphalaria glabrata egg masses |
Why This Matters
This demonstrates that the 5,6-dimethyl substitution pattern is critical for molluscicidal activity, making it a preferred starting point for developing new anti-schistosomiasis agents over other 6-substituted pyrandiones.
- [1] de Souza, L. C., dos Santos, A. F., Santana, A. E. G., & Imbroisi, D. O. (2004). Synthesis and evaluation of the molluscicidal activity of the 5,6-dimethyl-dihydro-pyran-2,4-dione and 6-substituted analogous. Bioorganic & Medicinal Chemistry, 12(5), 865-869. View Source
